![molecular formula C26H23N3O5S B11676802 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11676802.png)
(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a thiazinane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzodioxole and thiazinane intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Carboxymethyl chitosan: Investigated for its biomedical applications.
Molecular modeling of inorganic compounds: Provides insights into the structure and reactivity of similar compounds.
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H23N3O5S/c1-32-20-10-8-19(9-11-20)27-25(31)23-14-24(30)29(26(35-23)28-18-5-3-2-4-6-18)15-17-7-12-21-22(13-17)34-16-33-21/h2-13,23H,14-16H2,1H3,(H,27,31) |
InChI Key |
XJKZDASSSLUYQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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